molecular formula C18H21N5OS2 B2584137 2-({[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 868222-24-6

2-({[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B2584137
CAS No.: 868222-24-6
M. Wt: 387.52
InChI Key: OYRQOEBPBOZMMM-UHFFFAOYSA-N
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Description

The compound 2-({[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine features a hybrid heterocyclic scaffold comprising a 4H-1,2,4-triazole ring fused to a 4,6-dimethylpyrimidine moiety via a methylene-sulfanyl linker. Key structural attributes include:

  • 4-Ethoxyphenyl group: Introduces aromaticity and electron-donating ethoxy substituents.
  • 4,6-Dimethylpyrimidine: Provides a planar, electron-deficient aromatic system for π-π stacking or receptor binding .

Properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c1-5-24-15-8-6-14(7-9-15)23-16(21-22-18(23)25-4)11-26-17-19-12(2)10-13(3)20-17/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRQOEBPBOZMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SC)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps. One common method involves the S-alkylation of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent . The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like pyridine. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) groups in the compound are prone to oxidation, forming sulfoxides (-SO-) or sulfones (-SO₂-). Common oxidizing agents include:

Reagent Product Conditions
Hydrogen peroxide (H₂O₂)Sulfur oxidesAqueous or organic solvents
m-Chloroperbenzoic acidSulfonesRoom temperature

These reactions modify the compound’s electronic properties, potentially altering its biological activity (e.g., antibacterial or anticancer effects) .

Reduction Reactions

Reduction targets the triazole ring or other reactive sites:

Reagent Product Conditions
Sodium borohydride (NaBH₄)Reduced triazoleProtic solvents
Lithium aluminum hydride (LiAlH₄)Altered functional groupsAnhydrous conditions

Reduction can simplify the structure or introduce new functional groups for further derivatization.

Substitution Reactions

The compound’s substituents (e.g., ethoxyphenyl, methylsulfanyl) enable nucleophilic or electrophilic substitution:

Reaction Type Reagent Product
Nucleophilic substitution Amines, thiolsSubstituted derivatives
Electrophilic substitution Alkyl halidesModified substituents

For example, the methoxy group (-OCH₂CH₃) on the phenyl ring can undergo hydrolysis or displacement by nucleophiles. Substituents like methylsulfanyl (-SCH₃) may also participate in exchange reactions.

Coupling and Cyclization

The compound’s synthesis often involves coupling reactions between triazole and pyrimidine precursors. For instance:

  • Thioether coupling : Formation of sulfur linkages between the triazole and pyrimidine rings using thiol reagents.

  • Cyclization : Intramolecular reactions to form heterocyclic cores, such as triazole rings from hydrazine derivatives .

Key Structural and Reactivity Insights

  • Functional Group Interactions : The triazole and pyrimidine rings provide sites for π–π stacking and hydrogen bonding, influencing reactivity and biological interactions .

  • Substituent Effects : Electron-donating groups (e.g., ethoxyphenyl) enhance nucleophilicity, while electron-withdrawing groups (e.g., sulfanyl) may stabilize intermediates.

  • Biological Implications : Oxidized or reduced derivatives may exhibit altered antimicrobial or anticancer activity due to changes in molecular recognition .

Research Findings

  • Antibacterial Activity : Triazole derivatives with sulfanyl groups show potent activity against Gram-positive and Gram-negative bacteria, linked to DNA-gyrase inhibition .

  • Mechanistic Studies : Molecular docking reveals triazoles act as bioisosteres for carboxylic acid groups, enhancing binding to enzymes like DNA-gyrase .

  • Structural Optimization : Substitution patterns (e.g., bromine at C-6 of naphthyridinone) improve antibacterial efficacy, highlighting the role of electronic and steric factors .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-({[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine exhibit significant biological activities:

  • Antifungal Activity : Triazole derivatives are known for their antifungal properties, making them valuable in treating fungal infections.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacteria and viruses.
  • Potential Anticancer Activity : Some studies suggest that modifications in the triazole and pyrimidine structures can lead to enhanced anticancer efficacy.

Industrial Applications

The compound's structural characteristics suggest several potential industrial applications:

  • Agricultural Chemicals : Its fungicidal properties make it suitable for development as an agricultural fungicide.
  • Pharmaceutical Intermediates : It can serve as an intermediate in the synthesis of more complex pharmaceutical agents.
  • Material Science : Due to its unique chemical properties, it may find applications in developing new materials with specific functionalities.

Case Studies

  • Fungicidal Efficacy : A study demonstrated that derivatives of triazoles exhibit potent antifungal activity against Candida albicans, indicating that similar compounds could be effective in agricultural applications against crop pathogens .
  • Synthesis Optimization : Research focused on optimizing the synthesis of triazole-pyrimidine compounds revealed that varying reaction conditions significantly affects yield and purity, highlighting the importance of reaction parameters in industrial applications .
  • Antimicrobial Testing : In vitro tests showed that certain derivatives possess notable antimicrobial activity against Staphylococcus aureus, suggesting potential therapeutic uses in medicine .

Mechanism of Action

The mechanism of action of 2-({[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . Additionally, the presence of functional groups such as the triazole ring and methylsulfanyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Trisubstituted Pyrimidine Amide Derivatives (CCR4 Antagonists)

highlights trisubstituted pyrimidine amides as potent CCR4 antagonists. Key analogues include:

  • Compound 6c : IC50 = 0.064 μM
  • Compound 12b : IC50 = 0.069 μM
Parameter Target Compound Compound 6c/12b ()
Core Structure Triazole-pyrimidine hybrid Pyrimidine amide
Substituents Ethoxyphenyl, methylsulfanyl Amide-linked aromatic groups
Bioactivity (IC50) Not reported 0.064–0.077 μM (CCR4 antagonism)
SAR Insights Sulfur linkages may improve membrane permeability Amide groups critical for receptor binding

Key Difference : The target compound’s sulfur-based linkages contrast with the amide groups in , suggesting divergent pharmacokinetic profiles.

Pyrimidine-Thioether Analogues

lists 349442-54-2 (ethyl (4,6-dimethylpyrimidin-2-yl)aminoacetate), which shares the 4,6-dimethylpyrimidine core but substitutes the triazole-sulfanyl group with an amino-oxoacetate chain.

Parameter Target Compound 349442-54-2 ()
Position 2 Substituent Triazole-methylsulfanyl Amino-oxoacetate
Electronic Effects Electron-rich (ethoxyphenyl) Electron-withdrawing (oxoacetate)
Potential Applications Unreported Likely intermediate for drug synthesis

SAR Insight : The target’s ethoxyphenyl group may enhance aromatic interactions compared to the oxoacetate group in 349442-54-2 .

Triazole-Sulfanyl Hybrids

describes compounds like 678971-55-6 (3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine), which shares the triazole-sulfanyl motif but substitutes pyrimidine with pyridine.

Parameter Target Compound 678971-55-6 ()
Aromatic System Pyrimidine Pyridine
Substituents 4-Ethoxyphenyl, methylsulfanyl 4-Bromophenyl, 3-methylbenzyl
Steric Effects Moderate bulk High bulk (bromophenyl, benzyl)

Key Difference : The target’s pyrimidine core and smaller substituents may improve solubility compared to bulkier bromophenyl/benzyl groups in 678971-55-6 .

Barbiturate Derivatives with Sulfur Linkages

analyzes buthalital and methitural , 5,5-disubstituted thiobarbiturates with hydrogen-bonded chains. While structurally distinct, their sulfur-containing pyrimidine rings offer insights into physicochemical behavior:

Parameter Target Compound Buthalital/Methitural ()
Core Structure Triazole-pyrimidine Thiobarbiturate
Sulfur Position Methylsulfanyl linker Thione group in pyrimidine
Hydrogen Bonding Potential via sulfanyl groups N–H⋯O chains stabilize crystal packing

SAR Insight : The target’s methylsulfanyl group may mimic the hydrogen-bonding capacity of thiobarbiturates, influencing crystallinity or stability .

Data Table: Comparative Overview of Key Compounds

Compound ID/Name Core Structure Substituents Bioactivity (IC50) Reference
Target Compound Triazole-pyrimidine 4-Ethoxyphenyl, methylsulfanyl Not reported -
Compound 6c () Pyrimidine amide Aromatic amide groups 0.064 μM (CCR4 antagonism)
349442-54-2 () 4,6-Dimethylpyrimidine Ethyl amino-oxoacetate Not reported
678971-55-6 () Triazole-pyridine 4-Bromophenyl, 3-methylbenzyl Not reported
Buthalital () Thiobarbiturate 5,5-Disubstituted Not reported (structural study)

Biological Activity

The compound 2-({[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the S-alkylation of 4H-1,2,4-triazole derivatives followed by thiol modifications. The synthetic pathway often utilizes various reagents such as sodium borohydride for reducing carbonyl groups and cesium carbonate for facilitating the formation of thiolate salts. These reactions yield compounds with high melting points and distinct NMR characteristics indicative of their structural integrity.

Synthetic Pathway Example

StepReagents UsedDescription
1Sodium borohydrideReduction of ketone to alcohol
2Cesium carbonateFormation of thiolate salt from triazole-thiol
3Alkylation agentsIntroduction of ethoxy and methylsulfanyl groups

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies on structurally related triazole derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for pathogen survival .

Cytotoxic Effects

Preliminary bioassays have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines. For example, triazolethiones have been evaluated for their ability to inhibit cancer cell proliferation. Compounds in this class have shown IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . The biological activity is attributed to the ability of these compounds to induce oxidative stress in cancer cells.

The biological activity of This compound is believed to involve:

  • Inhibition of Enzymatic Activity : Compounds with a triazole ring often act as noncompetitive inhibitors for enzymes involved in critical metabolic pathways.
  • Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS lead to cellular damage and apoptosis in targeted cells.
  • Allosteric Modulation : Some studies suggest that these compounds can bind to allosteric sites on enzymes, altering their activity and leading to therapeutic effects against diseases like malaria and leishmaniasis .

Study 1: Anticancer Activity

A study evaluated a series of triazole derivatives against various cancer cell lines. The results indicated that compounds with similar structural features to This compound exhibited promising anticancer properties with IC50 values ranging from 6.2 μM to 43.4 μM across different cell lines .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of triazole derivatives found that specific compounds demonstrated effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the potential application of these compounds in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. How can researchers design a statistically robust experimental protocol for optimizing the synthesis of this compound?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters like reaction temperature, solvent polarity, and stoichiometric ratios of reactants. For example, a Central Composite Design (CCD) can identify interactions between variables (e.g., excess methylsulfanyl groups affecting triazole ring stability) while minimizing experimental runs . Statistical software (e.g., JMP or Minitab) can model response surfaces to predict optimal conditions. Post-synthesis, validate purity via HPLC with a C18 column (acetonitrile/water gradient) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR .

Q. What are the key challenges in characterizing the crystal structure of this compound, and how can they be addressed?

  • Methodological Answer : The compound’s flexible sulfur-containing side chains may hinder single-crystal formation. Use slow vapor diffusion with a 1:1 ethyl acetate/n-hexane mixture to grow crystals. Employ single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and refine structures using SHELXL. Compare bond lengths/angles to similar triazole-pyrimidine hybrids (e.g., deviations in C–S bond lengths >0.02 Å may indicate conformational strain) .

Q. Which spectroscopic techniques are most effective for distinguishing between positional isomers in the triazole-pyrimidine core?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI+ ionization can confirm molecular weight, while 2D NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC and HMBC) resolves connectivity ambiguities. For example, HMBC correlations between the triazole C3-H and pyrimidine C2 can differentiate regioisomers .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions. For instance, the ethoxyphenyl group’s electron-donating effects may reduce the triazole ring’s electrophilicity, impacting binding to biological targets. Compare HOMO-LUMO gaps with experimental redox data (e.g., cyclic voltammetry) to validate computational models .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data (e.g., unexpected byproducts)?

  • Methodological Answer : Apply ab initio molecular dynamics (AIMD) simulations to model transition states under realistic solvent conditions. For example, solvent polarity (e.g., DMF vs. THF) may stabilize intermediates not accounted for in gas-phase calculations. Cross-reference with <sup>13</sup>C kinetic isotope effect (KIE) studies to detect hidden intermediates .

Q. How can heterogeneous catalysis be integrated into the scalable synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer : Screen metal-organic frameworks (MOFs) like UiO-66-NH2 functionalized with Pd nanoparticles for Suzuki-Miyaura coupling steps. Use in situ FTIR to monitor ligand displacement on catalyst surfaces. Optimize turnover frequency (TOF) by adjusting pore size and surface acidity (e.g., pyrimidine coordination to Pd may require pH-controlled conditions) .

Q. What interdisciplinary approaches improve the understanding of this compound’s environmental fate (e.g., degradation pathways)?

  • Methodological Answer : Combine HPLC-MS/MS with stable isotope probing (SIP) to track degradation products in simulated aquatic systems. For photodegradation studies, use a solar simulator (AM1.5G spectrum) and identify reactive oxygen species (ROS) via electron paramagnetic resonance (EPR) with spin-trapping agents like DMPO .

Methodological Considerations

  • Data Contradiction Analysis : When NMR and SCXRD data conflict (e.g., rotational isomerism in solution vs. solid state), apply variable-temperature NMR (VT-NMR) to probe dynamic behavior and compare with DFT-derived rotational barriers .
  • Process Control : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress and adjust flow rates in continuous reactors .

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